

# Spectroscopic Analysis of (Tetrahydrofuran-3-yl)methanol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanol

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This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) data pertinent to the characterization of **(Tetrahydrofuran-3-yl)methanol**. Due to the limited availability of specific experimental data for this compound in public databases, this document outlines the expected spectral characteristics based on its chemical structure, alongside detailed, generalized experimental protocols for data acquisition. This guide serves as a practical resource for the identification, characterization, and quality control of **(Tetrahydrofuran-3-yl)methanol** and structurally related compounds in a research and drug development context.

## Introduction to Spectroscopic Characterization

**(Tetrahydrofuran-3-yl)methanol** is a small organic molecule featuring a saturated five-membered ether ring (tetrahydrofuran) and a primary alcohol functional group. The unique structural attributes of this compound necessitate robust analytical techniques for unambiguous identification and purity assessment. FT-IR spectroscopy provides critical information about the functional groups present, while mass spectrometry elucidates the molecular weight and fragmentation pattern, confirming the compound's identity and structural integrity.

## FT-IR Spectroscopy Data

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The infrared spectrum is generated by the absorption of infrared radiation at

specific wavenumbers, corresponding to the vibrational frequencies of chemical bonds.

## Expected FT-IR Spectral Data

The following table summarizes the expected characteristic absorption bands for **(Tetrahydrofuran-3-yl)methanol**. These values are based on the known absorption ranges for its constituent functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Intensity
~3400 (broad)	O-H stretch	Alcohol	Strong
~2950-2850	C-H stretch	Alkane (CH <sub>2</sub> )	Strong
~1100-1000	C-O stretch	Ether & Primary Alcohol	Strong
~1465	C-H bend	Alkane (CH <sub>2</sub> )	Medium

## Experimental Protocol for FT-IR Analysis

A common and effective method for obtaining an FT-IR spectrum of a liquid sample like **(Tetrahydrofuran-3-yl)methanol** is through Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[1][2]

Instrumentation:

- Fourier Transform Infrared Spectrometer (e.g., JASCO FT/IR-4600, Nicolet Avatar FTIR Spectrometer).[2][3]
- ATR accessory with a suitable crystal (e.g., diamond or ZnSe).[1]

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.[1]

- Sample Application: Place a small drop of **(Tetrahydrofuran-3-yl)methanol** directly onto the ATR crystal surface.[2]
- Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[2] The data is collected over a wavenumber range of 4000 to 400  $\text{cm}^{-1}$ .[3][4]
- Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.[4]

## Mass Spectrometry Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[5] It is an essential tool for determining the molecular weight and elemental composition of a compound.[6][7]

## Expected Mass Spectrometry Data

For **(Tetrahydrofuran-3-yl)methanol** ( $\text{C}_5\text{H}_{10}\text{O}_2$ ), the expected molecular weight is 102.13 g/mol. The mass spectrum, particularly when using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), would be expected to show a molecular ion peak and several characteristic fragment ions. While specific data for the target compound is not readily available, data for the related compound (3-Methyltetrahydrofuran-3-yl)methanol ( $\text{C}_6\text{H}_{12}\text{O}_2$ ) shows a molecular weight of 116.16 g/mol, providing a reference for the types of fragmentation that might occur.[8]

m/z Value	Proposed Fragment Ion	Description
102	$[C_5H_{10}O_2]^+$	Molecular Ion ( $M^+$ )
101	$[M-H]^+$	Loss of a hydrogen atom
85	$[M-OH]^+$	Loss of the hydroxyl radical
71	$[M-CH_2OH]^+$	Loss of the hydroxymethyl radical
43	$[C_3H_7]^+$ or $[C_2H_3O]^+$	Common aliphatic or oxygen-containing fragments

## Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a general procedure for analyzing a small molecule like **(Tetrahydrofuran-3-yl)methanol** using GC-MS.

### Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

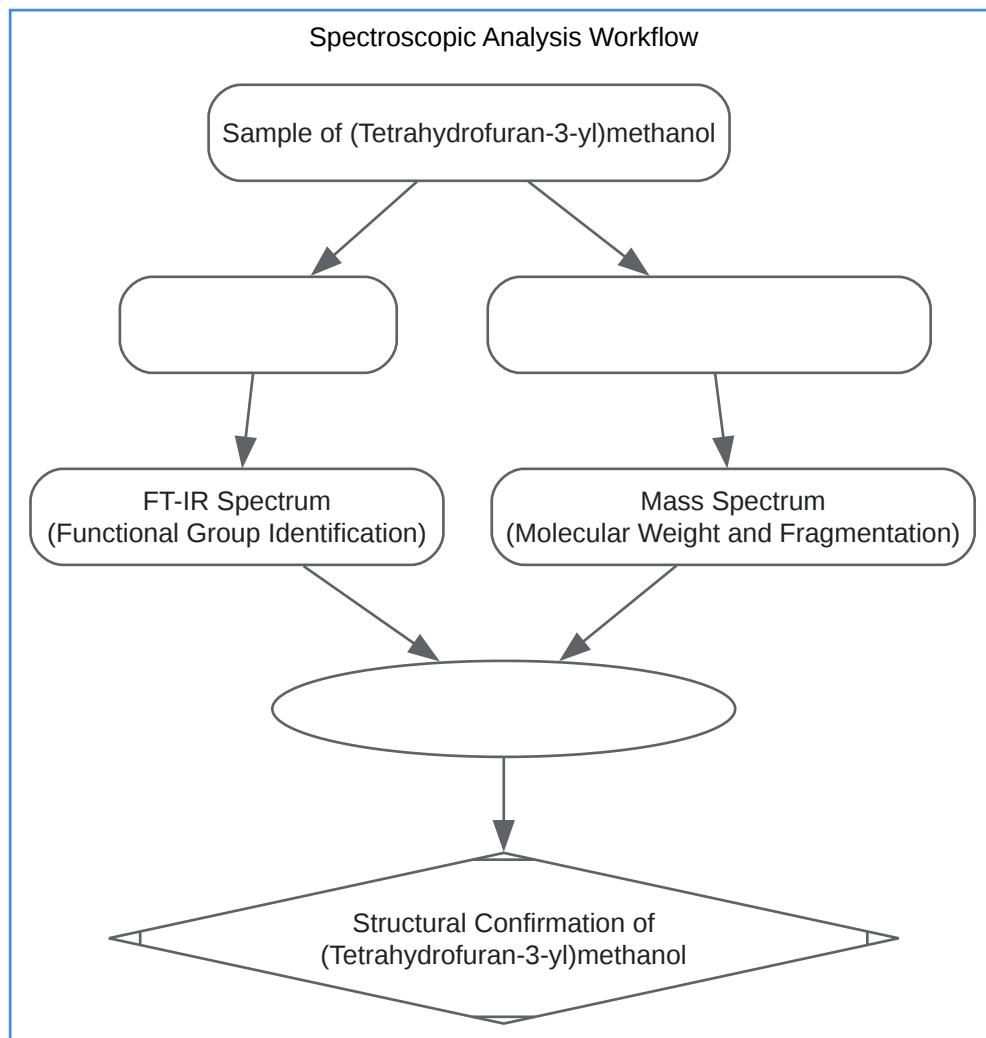
### Procedure:

- Sample Preparation: Prepare a dilute solution of **(Tetrahydrofuran-3-yl)methanol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Separation: Inject a small volume (e.g., 1  $\mu$ L) of the prepared sample into the GC. The GC column (e.g., a capillary column with a non-polar stationary phase) separates the analyte from any impurities based on boiling point and polarity.
- Ionization: As the analyte elutes from the GC column, it enters the MS ion source. In EI, high-energy electrons bombard the molecules, causing ionization and fragmentation.<sup>[7]</sup>
- Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

## Data Interpretation and Logical Workflow

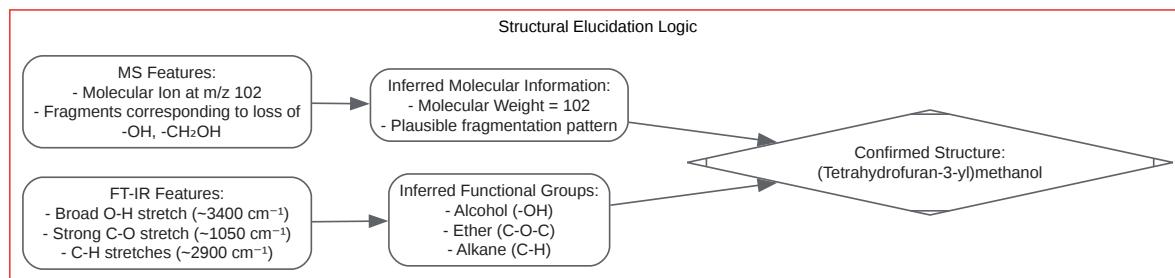
The combination of FT-IR and mass spectrometry data provides a high degree of confidence in the structural elucidation of **(Tetrahydrofuran-3-yl)methanol**. The logical workflow for this characterization is depicted below.



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Caption: Experimental workflow for spectroscopic analysis.

The following diagram illustrates the logical relationship between the observed spectral features and the confirmed chemical structure.



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